2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Description
2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic compound characterized by its unique structural features It contains a benzoic acid moiety linked to a pyrrolidinone ring, which is further substituted with a dimethylphenyl group and a sulfanyl group
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-11-6-5-8-14(12(11)2)20-17(21)10-16(18(20)22)25-15-9-4-3-7-13(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXFTOKUAAIAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethylphenylamine with succinic anhydride to form the intermediate 1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidine. This intermediate is then reacted with 2-mercaptobenzoic acid under appropriate conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Esterification and Amidation of the Benzoic Acid Group
The carboxylic acid moiety undergoes typical nucleophilic acyl substitution reactions:
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Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohols or amines.
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Structural Analog : Similar reactivity observed in 2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid during esterification.
Oxidation of the Thioether Linkage
The sulfur atom in the thioether group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Room temperature, acetic acid | Sulfoxide (mono-oxidation) |
| mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C → RT | Sulfone (di-oxidation) |
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Evidence : Oxidation of analogous compounds (e.g., 2-[(1-isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid) confirms sulfone formation under strong oxidizers .
Ring-Opening Reactions of the Dioxopyrrolidinyl Group
The 2,5-dioxopyrrolidinyl ring may undergo hydrolysis or nucleophilic attack:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Ring opening to form a dicarboxylic acid derivative |
| Basic Hydrolysis | NaOH (1M), heat | Cleavage of the amide bonds, yielding a thiol-containing intermediate |
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Mechanism : Protonation of the carbonyl oxygen under acidic conditions increases electrophilicity, promoting nucleophilic attack by water .
Electrophilic Aromatic Substitution (EAS) on the 2,3-Dimethylphenyl Group
The electron-rich aromatic ring participates in EAS reactions:
| Reaction | Reagents | Position of Substitution |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methyl groups (ortho/para-directing) |
| Sulfonation | H₂SO₄, SO₃ | Meta to methyl groups |
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Rationale : Methyl groups activate the ring and direct incoming electrophiles to specific positions .
Decarboxylation Under Thermal Stress
Decarboxylation of the benzoic acid group occurs at elevated temperatures:
| Conditions | Product | Notes |
|---|---|---|
| 200–250°C, Cu powder (catalyst) | 2-{[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzene | Requires anhydrous conditions to minimize side reactions . |
Deprotonation and Salt Formation
The carboxylic acid forms salts with bases:
| Base | Product | Application |
|---|---|---|
| NaOH | Sodium 2-{[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate | Enhanced solubility for biological assays. |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutics. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation, making it relevant in the context of diseases such as cancer and autoimmune disorders .
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as inhibitors for various enzymes. For instance, compounds similar to 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid have shown inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. This suggests potential applications in treating type 2 diabetes and Alzheimer's disease by regulating glucose metabolism and neurotransmitter levels .
Biological Studies
Cellular Mechanisms
Studies have demonstrated that this compound can influence cellular processes such as apoptosis and cell cycle regulation. By interacting with specific receptors or enzymes, it may alter cellular responses to external stimuli, which is crucial for developing targeted therapies .
Case Study: Enzyme Inhibition
A study focused on synthesizing sulfonamides derived from this compound reported significant activity against α-glucosidase. The synthesized compounds were screened for their inhibitory potential, showing promising results that could lead to new anti-diabetic agents .
Materials Science
Novel Material Development
Due to its unique structure, this compound is being explored for applications in materials science. Its properties may be harnessed to develop new materials with specific electronic or optical characteristics. This could lead to advancements in fields such as photonics or sensor technology .
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. For example, it could inhibit the activity of enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid
- 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}propanoic acid
Uniqueness
Compared to similar compounds, 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is unique due to the presence of the benzoic acid moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties, making it a valuable molecule for various applications.
Biological Activity
The compound 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid (CAS Number: 314278-90-5) is a complex organic molecule characterized by its unique structural features, including a dioxopyrrolidine moiety and a sulfanyl group. Its potential biological activities have attracted research interest, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.37 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 357.37 g/mol |
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the sulfanyl group suggests potential reactivity that could influence biological interactions.
Antiviral Activity
Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives of benzoic acid have been shown to inhibit viral replication by targeting specific sites on viral capsids. The structural features of this compound may enhance its efficacy against viruses such as Coxsackievirus B3 (CVB3) and other enteroviruses .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be analyzed through SAR studies. These studies focus on how modifications to the chemical structure affect biological potency. For example, variations in the substitution patterns on the phenyl ring have been correlated with enhanced activity against specific biological targets .
Table: Structure-Activity Relationships
| Compound | Substituent | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 1 | 2,3-Dimethylphenyl | 0.5 µM | |
| Compound 2 | 4-Methoxyphenyl | 0.7 µM | |
| Compound 3 | No substitution | >10 µM |
Case Studies and Research Findings
- Immunomodulatory Effects : A study investigated the immunomodulatory effects of similar compounds in enhancing NF-κB signaling pathways, which are crucial for immune responses. The results indicated that certain structural modifications significantly improved cytokine release in human monocytic cells .
- Antiviral Studies : Another research effort focused on synthesizing derivatives based on the benzoic acid framework, revealing that modifications could lead to compounds with potent antiviral activity against CVB3. The most effective compounds demonstrated substantial reductions in viral titers in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
